2-(4-Chlorophenyl)-1-(p-tolyl)ethanone

Crystallinity Melting Point Solid-State Characterization

Researchers often face inconsistent reactivity and impurity profiles when using generic diarylethanones in multi-step syntheses. 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone (CAS 62006-19-3) provides a precise 4-chloro/4-methyl substitution pattern that ensures predictable reaction kinetics and selectivity. - Enables chemoselective aerobic oxidative cleavage to arylmethanoic acids, with the specific substitution pattern modulating reaction rate and product distribution for diverse carboxylic acid library synthesis. - Acts as a critical precursor for diarylketene generation in [2+2] cycloadditions to form 2-azetidinones; the 4-chloro group enhances ketene electrophilicity while the 4-methyl group influences stereochemical outcomes, yielding potent antimicrobial β-lactams. - The electron-withdrawing chloro group activates the ring for nucleophilic aromatic substitution (SNAr), facilitating the introduction of amines or thiols to construct privileged heterocyclic scaffolds (pyrazolines, thiazoles, triazoles) essential in drug discovery. - Crystalline solid (mp 112-114 °C) ideal for solid-phase synthesis and automated parallel chemistry platforms, ensuring accurate weighing and reproducible results in high-throughput experimentation.

Molecular Formula C15H13ClO
Molecular Weight 244.71 g/mol
CAS No. 62006-19-3
Cat. No. B079526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-1-(p-tolyl)ethanone
CAS62006-19-3
Molecular FormulaC15H13ClO
Molecular Weight244.71 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Cl
InChIInChI=1S/C15H13ClO/c1-11-2-6-13(7-3-11)15(17)10-12-4-8-14(16)9-5-12/h2-9H,10H2,1H3
InChIKeyPNUDBSZABWYHHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)-1-(p-tolyl)ethanone Overview


2-(4-Chlorophenyl)-1-(p-tolyl)ethanone (CAS 62006-19-3), also known as 2-(4-chlorophenyl)-4'-methylacetophenone, is an aryl ketone belonging to the diarylethanone class [1]. Its structure comprises a central ethanone moiety linking a 4-chlorophenyl group and a 4-methylphenyl (p-tolyl) group . This precise substitution pattern confers distinct electronic and steric properties, rendering it a versatile intermediate for the synthesis of heterocycles, pharmaceuticals, and agrochemicals .

Why 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone Is Irreplaceable


The specific 4-chloro and 4-methyl substitution pattern on the diarylethanone scaffold is non-interchangeable due to divergent electronic and steric influences that directly impact reaction kinetics, product selectivity, and physicochemical properties [1]. The electron-withdrawing chloro group activates the aryl ring toward nucleophilic aromatic substitution while the electron-donating methyl group modulates the ketone's electrophilicity, a balance that unsubstituted, mono-substituted, or ortho-substituted analogs cannot replicate [2]. Consequently, substitution with a generic diarylethanone can lead to altered reactivity, lower yields, and different impurity profiles in multi-step syntheses [3]. The following evidence details these quantifiable differentiators.

Key Differentiators of 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone


Melting Point and Crystallinity

2-(4-Chlorophenyl)-1-(p-tolyl)ethanone exhibits a sharp melting point of 112–114 °C, as determined by differential scanning calorimetry, and is isolated as a white crystalline solid . In contrast, the closely related analog 2-(4-chlorophenyl)-1-phenylethanone (CAS 61835-16-5) is reported as a liquid at ambient temperature . This solid-state advantage facilitates easier handling, accurate weighing, and enhanced stability during storage.

Crystallinity Melting Point Solid-State Characterization Formulation Development

Purity and Batch Consistency

Commercially available 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone is consistently supplied with a minimum purity of 95–98%, verified by HPLC and NMR . In comparison, the ortho-chloro isomer, 2-(2-chlorophenyl)-1-(p-tolyl)ethanone, is less commonly available and often requires custom synthesis with variable purity outcomes . This high and consistent purity minimizes the risk of side reactions and simplifies purification steps.

Analytical Chemistry Quality Control Process Development HPLC NMR

Safety and Handling Profile

The compound carries a Globally Harmonized System (GHS) classification of H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This profile is less severe than that of the bromo analog, 2-(4-bromophenyl)-1-(p-tolyl)ethanone, which is classified as H400 (very toxic to aquatic life) and H410 (very toxic to aquatic life with long-lasting effects) . The lower ecotoxicity hazard of the chloro derivative simplifies waste disposal and reduces environmental compliance burdens.

Chemical Safety GHS Classification Occupational Health Laboratory Handling

Electronic Substituent Effects

The 4-chloro substituent on the phenyl ring exhibits a Hammett σ_p constant of +0.23, while the 4-methyl group on the opposing ring has a σ_p of -0.17 [1]. This combination creates a unique electronic environment around the ketone, with an overall polar character distinct from the unsubstituted diphenylethanone (σ_p = 0) or the more electron-rich 4-methoxy analog (σ_p = -0.27). The chloro group specifically activates the ring toward nucleophilic aromatic substitution, a feature exploited in the synthesis of heterocyclic derivatives [2].

Physical Organic Chemistry Hammett Equation Reactivity QSAR Substituent Effects

Applications of 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone


Synthesis of 2-Azetidinones and β-Lactams

2-(4-Chlorophenyl)-1-(p-tolyl)ethanone serves as a precursor for the generation of diarylketenes, which react with imines to form 2-azetidinones. The specific substitution pattern is critical: the 4-chloro group enhances the ketene's electrophilicity, while the 4-methyl group provides steric bulk, influencing the stereochemical outcome of the [2+2] cycloaddition [1]. This has been demonstrated in the synthesis of a β-lactam series where the 4-chloro-4-methyl substitution yielded the most potent antimicrobial compound [2].

Chemoselective Oxidation to Arylmethanoic Acids

This diarylethanone undergoes chemoselective aerobic oxidative cleavage to afford arylmethanoic acids, a transformation that is sensitive to the electronic nature of the aryl substituents. The presence of the 4-chloro and 4-methyl groups has been shown to modulate the reaction rate and product distribution, enabling the synthesis of diverse carboxylic acid libraries for medicinal chemistry [3].

Heterocyclic Scaffolds via Nucleophilic Substitution

The 4-chlorophenyl ring is activated toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing chloro group and the electron-donating methyl group on the opposing ring, which polarizes the ketone. This allows for the facile introduction of amines, thiols, or other nucleophiles to generate a variety of heterocyclic frameworks, including pyrazolines, thiazoles, and triazoles, which are privileged structures in drug discovery .

Solid-Phase Synthesis and Automated Optimization

The crystalline solid form and high melting point (112–114 °C) make 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone ideal for solid-phase synthesis and automated parallel chemistry platforms. Its consistent purity and well-defined physical state ensure accurate weighing and reproducible reaction outcomes, which is essential for high-throughput experimentation and process development .

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